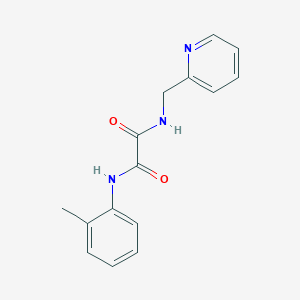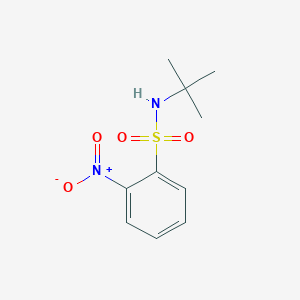![molecular formula C25H27N5 B2948072 2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 877621-88-0](/img/structure/B2948072.png)
2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Derivatives
- Synthesis of Novel Derivatives : Research by Ho and Suen (2013) focused on synthesizing novel derivatives incorporating the pyrazolo[1,5-a]pyrimidine moiety. These compounds were obtained through intramolecular cyclization of related pyrimidine and piperazine compounds, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in heterocyclic synthesis (Ho & Suen, 2013).
Antiviral and Antimicrobial Applications
- Antiviral Activity : Chern et al. (2004) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antiviral activity, particularly against human enteroviruses. They found that certain derivatives were highly effective in inhibiting enterovirus replication at nanomolar concentrations (Chern et al., 2004).
- Antimicrobial Properties : Bondock et al. (2008) and Alsaedi et al. (2019) explored the antimicrobial activities of new heterocycles incorporating the pyrazolo[1,5-a]pyrimidine structure, revealing that several derivatives showed significant activity against various bacterial and fungal species (Bondock et al., 2008), (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer Research
- Antitumor Activity : Abdellatif et al. (2014) investigated the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives. They found that almost all the tested compounds revealed antitumor activity, especially against the MCF-7 human breast adenocarcinoma cell line (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Protein Interaction Studies
- Interactions with Plasma Protein : He et al. (2020) synthesized water-soluble pyrazolo[1,5-a]pyrimidine derivatives and studied their interactions with bovine serum albumin (BSA). They found that these compounds could quench the intrinsic fluorescence of BSA, indicating potential for biochemical applications (He, Qi, Wang, Li, Zhu, Wang, & Xu, 2020).
Molecular Structure and Synthesis
- Molecular Structure Investigations : Shawish et al. (2021) conducted molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, which included the pyrazolo[1,5-a]pyrimidine structure. They employed X-ray crystallography and DFT calculations to analyze the molecular structure (Shawish, Soliman, Haukka, Dalbahi, Barakat, El‐Faham, 2021).
Green Chemistry
- Synthesis under Green Conditions : AlMarzouq et al. (2016) explored the synthesis of pyrazolo[1,5-a]pyrimidines under green technology conditions, such as ultrasound irradiation and microwave heating. This approach demonstrates the compound's relevance in environmentally friendly chemical synthesis (AlMarzouq, Zaky, Alnajjar, & Sadek, 2016).
Eigenschaften
IUPAC Name |
2,5-dimethyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-18-9-11-22(12-10-18)28-13-15-29(16-14-28)23-17-19(2)26-25-24(20(3)27-30(23)25)21-7-5-4-6-8-21/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVADRDAMGXSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)
![Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2947994.png)



![(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B2948001.png)
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2948003.png)
![N-[[(2S,5R)-5-Phenyloxolan-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2948004.png)


![4-[[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(cyanomethyl)-N-methylbenzamide](/img/structure/B2948010.png)
![1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2948011.png)
![6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2948012.png)